3,3-dimethyl-8-(2-methylpropyl)-6-{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
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Overview
Description
3,3-dimethyl-8-(2-methylpropyl)-6-{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile is a complex organic compound with a unique structure that includes a pyrano[3,4-c]pyridine core, a piperazine ring, and a nitrophenyl group
Preparation Methods
The synthesis of 3,3-dimethyl-8-(2-methylpropyl)-6-{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile typically involves multiple steps, including the formation of the pyrano[3,4-c]pyridine core, the introduction of the piperazine ring, and the attachment of the nitrophenyl group. Common synthetic routes may involve:
Formation of the Pyrano[3,4-c]pyridine Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.
Introduction of the Piperazine Ring: This can be achieved through nucleophilic substitution reactions where the piperazine ring is introduced to the core structure.
Attachment of the Nitrophenyl Group: This step typically involves coupling reactions, such as Suzuki-Miyaura coupling, to attach the nitrophenyl group to the piperazine ring.
Industrial production methods would likely optimize these steps for scale, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3,3-dimethyl-8-(2-methylpropyl)-6-{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas can reduce the nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its unique structure and functional groups.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-8-(2-methylpropyl)-6-{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system .
Comparison with Similar Compounds
Similar compounds to 3,3-dimethyl-8-(2-methylpropyl)-6-{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile include other pyrano[3,4-c]pyridine derivatives and piperazine-containing compounds. These compounds may share some structural features but differ in their functional groups and overall properties.
Properties
Molecular Formula |
C26H31N5O4 |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
3,3-dimethyl-8-(2-methylpropyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C26H31N5O4/c1-17(2)13-23-22-16-35-26(3,4)14-20(22)21(15-27)24(28-23)29-9-11-30(12-10-29)25(32)18-5-7-19(8-6-18)31(33)34/h5-8,17H,9-14,16H2,1-4H3 |
InChI Key |
TXRUECUQLYVSBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=C(C2=C1COC(C2)(C)C)C#N)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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